molecular formula C18H16N3+ B11711002 1,3-dimethyl-2-(quinolin-2-yl)-1H-3,1-benzimidazol-3-ium

1,3-dimethyl-2-(quinolin-2-yl)-1H-3,1-benzimidazol-3-ium

Cat. No.: B11711002
M. Wt: 274.3 g/mol
InChI Key: HLAGEPVYLFIEGT-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound, with its unique quinoline and benzodiazole moieties, is of interest for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Quinoline Attachment: The quinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate quinoline derivatives.

    Methylation: The final step often involves methylation of the nitrogen atoms using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce partially or fully reduced benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and benzodiazole moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOLE: Lacks the ionic character but shares similar structural features.

    2-(QUINOLIN-2-YL)-1H-BENZODIAZOLE: Similar core structure but different substitution pattern.

    1,3-DIMETHYL-1H-BENZODIAZOLE: Lacks the quinoline moiety.

Uniqueness

1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its combination of quinoline and benzodiazole structures, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C18H16N3+

Molecular Weight

274.3 g/mol

IUPAC Name

2-(1,3-dimethylbenzimidazol-3-ium-2-yl)quinoline

InChI

InChI=1S/C18H16N3/c1-20-16-9-5-6-10-17(16)21(2)18(20)15-12-11-13-7-3-4-8-14(13)19-15/h3-12H,1-2H3/q+1

InChI Key

HLAGEPVYLFIEGT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=NC4=CC=CC=C4C=C3)C

Origin of Product

United States

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